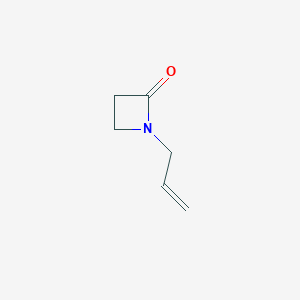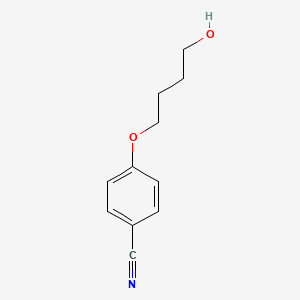
4-(4-Hydroxybutoxy)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Hydroxybutoxy)benzonitrile is an organic compound characterized by a butanol backbone with a cyanophenoxy group attached to the fourth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydroxybutoxy)benzonitrile typically involves the reaction of 4-cyanophenol with 1-bromobutane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(4-Hydroxybutoxy)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The cyanophenoxy group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) for converting the hydroxyl group to a leaving group
Major Products Formed
Oxidation: 4-(4-Cyanophenoxy)butanal or 4-(4-Cyanophenoxy)butanone.
Reduction: 4-(4-Aminophenoxy)-1-butanol.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-(4-Hydroxybutoxy)benzonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 4-(4-Hydroxybutoxy)benzonitrile involves its interaction with specific molecular targets. The cyanophenoxy group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate biological pathways and result in various physiological effects .
Comparison with Similar Compounds
Similar Compounds
4-Cyanophenol: Shares the cyanophenoxy group but lacks the butanol backbone.
4-(4-Cyanophenoxy)benzaldehyde: Contains a benzaldehyde group instead of a butanol backbone.
4-(4-Cyanophenoxy)butanoic acid: Has a carboxylic acid group instead of a hydroxyl group .
Uniqueness
The presence of both a hydroxyl group and a cyanophenoxy group allows for diverse chemical modifications and interactions, making it a versatile compound in research and industry .
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
4-(4-hydroxybutoxy)benzonitrile |
InChI |
InChI=1S/C11H13NO2/c12-9-10-3-5-11(6-4-10)14-8-2-1-7-13/h3-6,13H,1-2,7-8H2 |
InChI Key |
OFUJWNNYOYUHTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)OCCCCO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-6-carbonitrile](/img/structure/B8342574.png)
![(2-{[4-(Hydroxymethyl)phenyl]methyl}phenyl)methanol](/img/structure/B8342585.png)
![3[N-(2,2,2-trifluoroethyl)aminomethyl]-4-bromoanisole](/img/structure/B8342591.png)
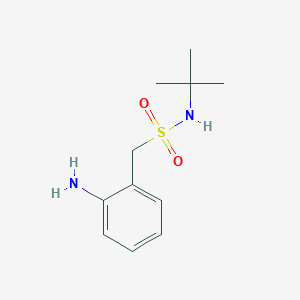
![N-[1-(4,4-diethoxy-2-butynyl)-4-piperidinyl]benzamide](/img/structure/B8342604.png)
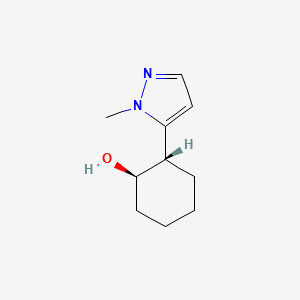
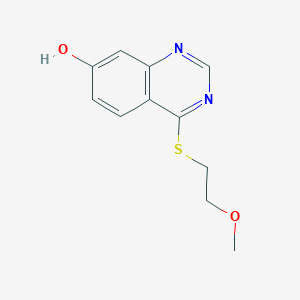
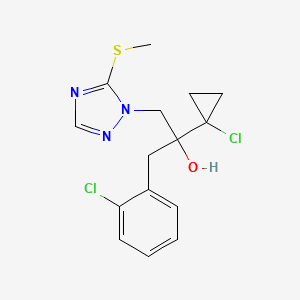
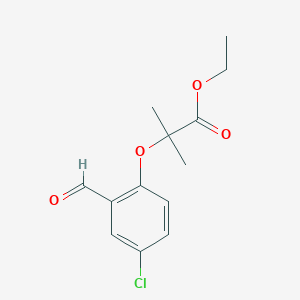
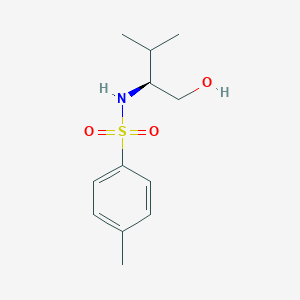
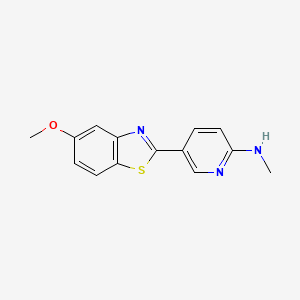
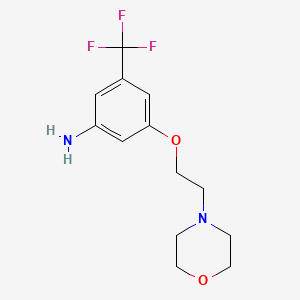
![4-[4-(4-Methoxyphenoxy)phenyl]-4-oxobut-2-enoic acid](/img/structure/B8342677.png)
